molecular formula C18H20N2O2 B3995739 [2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone

[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone

Cat. No.: B3995739
M. Wt: 296.4 g/mol
InChI Key: DGXXTTNSKGFOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone is a complex organic compound that features a morpholine ring, a phenylethyl group, and a pyridinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the cyclization of 1,2-amino alcohols or related compounds.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions, where a phenylethyl halide reacts with a nucleophile such as a morpholine derivative.

    Incorporation of the Pyridinylmethanone Moiety: This step often involves the reaction of a pyridine derivative with a suitable carbonyl compound under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinylmethanone moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted morpholine or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may act on specific molecular targets, influencing biological pathways and offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone stands out due to its unique combination of a morpholine ring, phenylethyl group, and pyridinylmethanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(2-phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(16-8-10-19-11-9-16)20-12-13-22-17(14-20)7-6-15-4-2-1-3-5-15/h1-5,8-11,17H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXXTTNSKGFOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone
Reactant of Route 2
Reactant of Route 2
[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone
Reactant of Route 3
Reactant of Route 3
[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone
Reactant of Route 4
Reactant of Route 4
[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone
Reactant of Route 5
Reactant of Route 5
[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone
Reactant of Route 6
Reactant of Route 6
[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-4-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.